(R)-1-(5-Fluoropyridin-3-yl)ethanamine is a chiral amine compound characterized by the presence of a fluorinated pyridine ring. This compound, with the IUPAC name (1R)-1-(5-fluoropyridin-3-yl)ethanamine, is notable for its potential applications in medicinal chemistry and organic synthesis. It serves as a crucial building block for synthesizing various complex organic molecules and has been explored for its biological activities, particularly as a ligand in biochemical assays and in the development of pharmaceuticals targeting specific receptors or enzymes.
(R)-1-(5-Fluoropyridin-3-yl)ethanamine can be sourced from various chemical suppliers and is classified as an organic compound, specifically a fluorinated amine. Its molecular formula is C₇H₉FN₂, and it has a molecular weight of approximately 140.16 g/mol. The compound is often encountered in research settings focusing on fluorinated compounds due to the unique properties imparted by the fluorine atom.
The synthesis of (R)-1-(5-Fluoropyridin-3-yl)ethanamine typically involves several key steps:
Industrial production may utilize larger-scale asymmetric synthesis methods employing chiral catalysts or biocatalysts to ensure high enantiomeric purity and yield.
(R)-1-(5-Fluoropyridin-3-yl)ethanamine participates in various chemical reactions:
The mechanism of action for (R)-1-(5-Fluoropyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors relevant in biological systems. The presence of the fluorine atom enhances binding affinity and selectivity, which may lead to increased efficacy in therapeutic applications. The precise pathways depend on the specific context of use and the structural characteristics of any derivatives formed from this compound.
Relevant analytical data include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm structural integrity and purity during synthesis .
(R)-1-(5-Fluoropyridin-3-yl)ethanamine has diverse applications across various fields:
The strategic installation of fluorine at the pyridine 5-position in (R)-1-(5-fluoropyridin-3-yl)ethanamine leverages regioselective nucleophilic aromatic substitution (SNAr) chemistry. Modern synthetic approaches employ direct C-H fluorination of pyridine precursors using silver(II) fluoride (AgF₂) under controlled conditions, enabling late-stage functionalization of complex heterocyclic scaffolds. This method demonstrates remarkable functional group tolerance for medicinally relevant compounds, allowing fluorination at the position α to nitrogen without requiring pre-functionalized substrates [3].
Alternative routes exploit halogen exchange reactions on 5-halogenated-3-cyanopyridines using potassium fluoride (KF) or tetrabutylammonium fluoride (Bu₄NF) in polar aprotic solvents. Research demonstrates that DMF and DMSO at 120-150°C provide optimal conversion to 5-fluoro-3-cyanopyridine precursors, with the cyano group subsequently reduced to the aminomethyl functionality. The reaction efficiency follows the leaving group aptitude order: NO₂ > OTf > Cl > Br > I, with electron-withdrawing substituents (e.g., 3-CN) significantly enhancing substitution kinetics [6]. Site-selectivity in polyhalogenated pyridines is governed by electronic and steric modulation:
Table 1: Nucleophilic Fluorination Efficiency under Varied Conditions
Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | |
---|---|---|---|---|---|
3-Cyano-5-chloropyridine | KF (5 equiv) | DMSO | 120 | 85 | |
3-Cyano-5-bromopyridine | Bu₄NF (3 equiv) | DMF | 100 | 92 | |
3-Acetyl-5-iodopyridine | AgF₂ (1.2 equiv) | MeCN | 80 | 78 | |
Pentafluoropyridine | KF (2 equiv) | THF | 65 | 95 (C4-selectivity) | [9] |
For 3,5-disubstituted pyridines, electronic deactivation of the 3-position by electron-withdrawing groups (CN, COCH₃) directs fluorination exclusively to the 5-position. Computational studies indicate this regioselectivity arises from the ∼5 kcal/mol lower activation barrier for nucleophilic attack at C5 versus C3 due to reduced aromatic stabilization loss at the transition state [3] [6].
Racemic 1-(5-fluoropyridin-3-yl)ethanamine [(±)-1] resolution employs diastereomeric salt formation with chiral acids, where the (R)-enantiomer displays superior crystallinity with O,O′-dibenzoyl-(2R,3R)-tartaric acid (DBTA) in ethanol/water mixtures. This process achieves >99% de after three recrystallizations, though it suffers from 40-45% maximum theoretical yield limitations inherent to kinetic resolutions [8].
Modern enantioselective reductive amination methods utilize chiral catalysts for asymmetric synthesis:
Table 2: Comparative Enantioselective Synthesis Approaches
Method | Chiral Controller | ee (%) | Yield (%) | Throughput (g/L/h) |
---|---|---|---|---|
Diastereomeric salt (DBTA) | (2R,3R)-Tartaric acid | >99 | 38 | 12 |
Ru-catalyzed hydrogenation | (S)-Tolbinap | 92 | 90 | 25 |
Biocatalytic reduction | KRED-101 | >99 | 85 | 48 |
Lipase resolution | CAL-B | 99 (S-isomer) | 45 | 15 |
Simulated moving bed chromatography (SMB) using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases provides a continuous resolution alternative, processing 2.7 kg racemate/day with 99.5% ee at pharmaceutical production scales. This technology reduces solvent consumption by 80% compared to batch chromatography [8].
Metalloenzyme engineering enables unprecedented stereocontrol in reductive amination pathways. Yang et al. developed engineered iron-dependent enzymes through directed evolution that process both enantiomers of racemic precursors to yield exclusively (R)-1-(5-fluoropyridin-3-yl)ethanamine with 99% ee [1]. This approach overcomes traditional enzymatic limitations where:
The metalloenzyme system operates via a radical rebound mechanism:
graph LRA[FeIV=O species] --> B[H-abstraction from substrate]B --> C[Radical intermediate]C --> D[Stereoselective rebound]D --> E[(R)-amine product]
Mutagenesis studies identified three critical mutations (T96A/L241V/F267M) that expand the active site to accommodate the 5-fluoropyridin-3-yl moiety while enforcing pro-R orientation during hydrogen transfer. Whole-cell biocatalysts expressing these variants achieve 150 g/L product titers with <0.5% enantiomeric impurity [1].
Complementary asymmetric reduction employs Rhodotorula rubra and Rhodotorula glutinis yeasts that reduce 1-(5-fluoropyridin-3-yl)ethanone to the (R)-alcohol precursor, followed by stereoretentive amination. Co-factor recycling is optimized through glucose dehydrogenase (GDH)-coupled NADPH regeneration, achieving total turnover numbers (TTN) exceeding 50,000 [7].
Transition from batch to continuous manufacturing addresses key scalability challenges:
Economic drivers for flow processes include:
Quality control integrates real-time PAT (Process Analytical Technology):
These systems achieve production capacities exceeding 500 kg/month using reactor footprints 80% smaller than equivalent batch systems [2] [3].
Table 3: Industrial-Scale Production Specifications
Parameter | Batch Process | Continuous Process |
---|---|---|
Annual Capacity | 2.8 MT | 6.5 MT |
Overall Yield | 76% | 94% |
Purity (HPLC) | 99.2% | 99.9% |
ee | 98.5% | >99.5% |
Solvent Waste | 12,000 L/MT | 4,500 L/MT |
CO₂ Emissions | 8.2 MT/MT | 3.1 MT/MT |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1